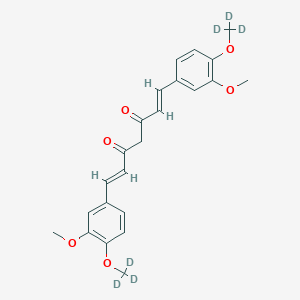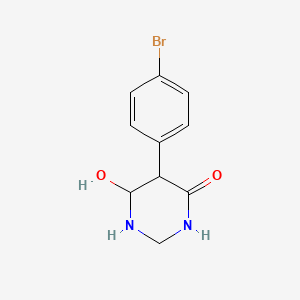
PROTAC ATR degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ATR degrader-1 involves the conjugation of two ligands: one that binds to the ATR protein and another that recruits an E3 ubiquitin ligase. These ligands are connected by a linker. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the linker, and the final conjugation to form the PROTAC molecule. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography and crystallization. The process also includes rigorous quality control measures to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC ATR degrader-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
PROTAC ATR degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of protein degradation and the role of ATR in cellular processes.
Biology: Employed in research on DNA damage response and repair mechanisms, as well as cell cycle regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancer cells with defective DNA repair mechanisms.
Industry: Utilized in the development of new therapeutic agents and drug discovery programs
Wirkmechanismus
PROTAC ATR degrader-1 exerts its effects by recruiting the ATR protein and an E3 ubiquitin ligase simultaneously. This binding induces the ubiquitylation of ATR, marking it for degradation by the ubiquitin-proteasome system. The degradation of ATR disrupts the DNA damage response and repair pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
PROTAC ATR degrader-1 is unique in its specific targeting of ATR, a protein that plays a crucial role in the DNA damage response. This specificity allows for selective degradation of ATR, minimizing off-target effects and enhancing therapeutic potential .
Eigenschaften
Molekularformel |
C46H52N12O8S |
|---|---|
Molekulargewicht |
933.0 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-8-[4-[3-[[methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfanylidene]amino]-3-oxopropyl]triazol-1-yl]octanamide |
InChI |
InChI=1S/C46H52N12O8S/c1-28-27-66-24-23-57(28)36-25-35(50-42(51-36)31-17-21-48-41-30(31)16-20-47-41)46(18-19-46)67(2,65)54-39(61)14-12-29-26-56(55-53-29)22-7-5-3-4-6-11-37(59)49-33-10-8-9-32-40(33)45(64)58(44(32)63)34-13-15-38(60)52-43(34)62/h8-10,16-17,20-21,25-26,28,34H,3-7,11-15,18-19,22-24,27H2,1-2H3,(H,47,48)(H,49,59)(H,52,60,62)/t28-,34?,67-/m1/s1 |
InChI-Schlüssel |
IUWSYBIZVHHDNW-QOTXXRQZSA-N |
Isomerische SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=NC(=O)CCC4=CN(N=N4)CCCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)(=O)C)C8=C9C=CNC9=NC=C8 |
Kanonische SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=NC(=O)CCC4=CN(N=N4)CCCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)(=O)C)C8=C9C=CNC9=NC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)
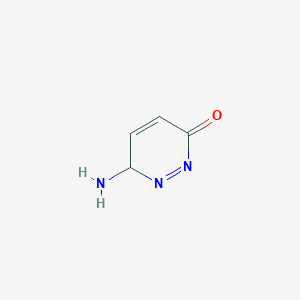

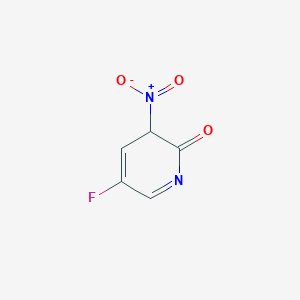


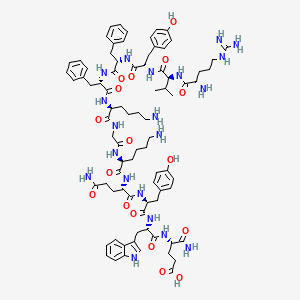
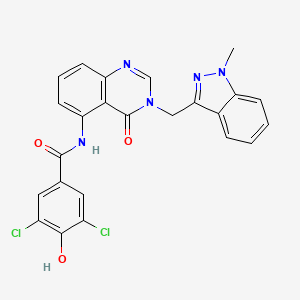
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12366066.png)
![2-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B12366078.png)
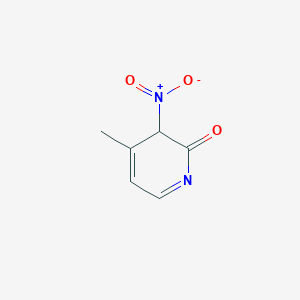
![5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-bromophenol](/img/structure/B12366087.png)
